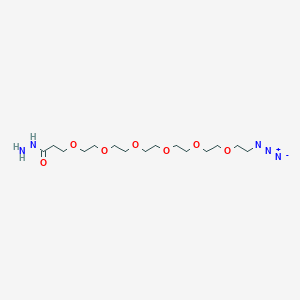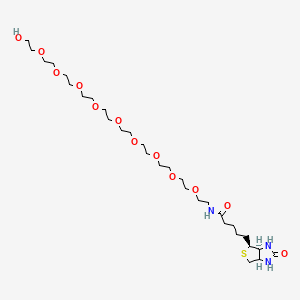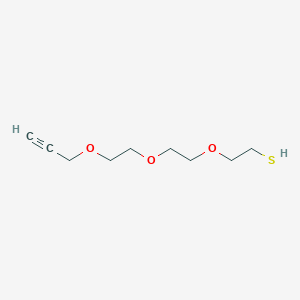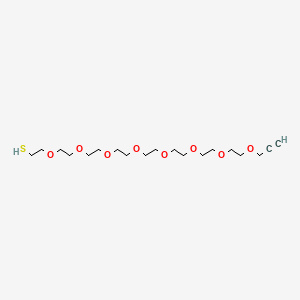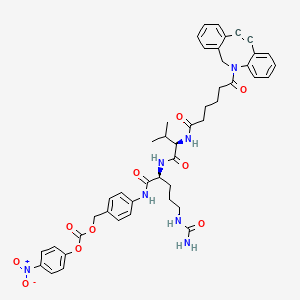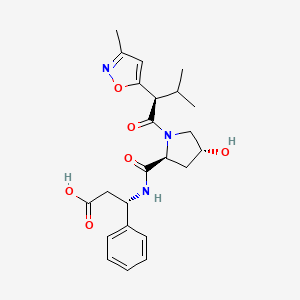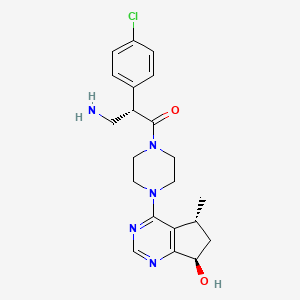
Ipatasertib-NH2
Vue d'ensemble
Description
Il est composé d'Ipatasertib-NH2, d'un lieur à dix hydrocarbures et d'un ligand de la céréblon, la Lénidomide, pour l'E3 ubiquitine ligase . Ce composé est principalement utilisé dans la recherche pour dégrader sélectivement les protéines cibles en exploitant le système ubiquitine-protéasome intracellulaire .
Applications De Recherche Scientifique
RG7440-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in PROTACs to study protein degradation mechanisms.
Biology: Helps in understanding the role of AKT in cellular processes and its degradation.
Medicine: Investigated for its potential in cancer therapy by targeting and degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new therapeutic agents and drug discovery .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de RG7440-NH2 implique la synthèse de l'Ipatasertib-NH2, qui est ensuite lié à un ligand de la céréblon via un lieur à dix hydrocarbures. Les conditions réactionnelles impliquent généralement l'utilisation de diméthylsulfoxyde (DMSO) comme solvant, la réaction étant effectuée à température ambiante .
Méthodes de production industrielle : La production industrielle de RG7440-NH2 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions : RG7440-NH2 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Des réactions de substitution peuvent se produire, en particulier en impliquant le groupe amino, pour former différents dérivés
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés pour les réactions de substitution
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de RG7440-NH2, qui peuvent être utilisés pour la recherche et le développement ultérieurs .
4. Applications de la recherche scientifique
RG7440-NH2 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme ligand dans les PROTACs pour étudier les mécanismes de dégradation des protéines.
Biologie : Aide à comprendre le rôle de l'AKT dans les processus cellulaires et sa dégradation.
Médecine : Envisagé pour son potentiel en thérapie anticancéreuse en ciblant et en dégradant des protéines spécifiques impliquées dans la croissance tumorale.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et la découverte de médicaments .
5. Mécanisme d'action
RG7440-NH2 exerce ses effets en se liant à la protéine cible AKT et en formant un complexe avec le ligand de la céréblon, la Lénidomide. Ce complexe recrute l'E3 ubiquitine ligase, conduisant à l'ubiquitination et à la dégradation subséquente de la protéine cible via la voie du protéasome. Ce mécanisme permet la dégradation sélective de protéines spécifiques, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques .
Composés similaires :
Ipatasertib : Un inhibiteur de l'AKT à petite molécule hautement sélectif.
GDC-0068 : Un autre nom pour l'Ipatasertib, utilisé dans des applications de recherche similaires.
Lénidomide : Un ligand de la céréblon utilisé dans la formation de PROTACs .
Unicité : RG7440-NH2 est unique en raison de sa structure spécifique, qui lui permet de former un complexe à la fois avec la protéine cible AKT et avec le ligand de la céréblon, la Lénidomide. Cette double capacité de liaison le rend très efficace pour dégrader sélectivement les protéines cibles, ce qui le différencie des autres composés similaires .
Mécanisme D'action
RG7440-NH2 exerts its effects by binding to the target protein AKT and forming a complex with the cereblon ligand Lenalidomide. This complex recruits the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. This mechanism allows for the selective degradation of specific proteins, making it a valuable tool in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Ipatasertib: A highly selective small molecule inhibitor of AKT.
GDC-0068: Another name for Ipatasertib, used in similar research applications.
Lenalidomide: A cereblon ligand used in the formation of PROTACs .
Uniqueness: RG7440-NH2 is unique due to its specific structure, which allows it to form a complex with both the target protein AKT and the cereblon ligand Lenalidomide. This dual binding capability makes it highly effective in selectively degrading target proteins, setting it apart from other similar compounds .
Propriétés
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O2/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14/h2-5,12-13,16-17,28H,6-11,23H2,1H3/t13-,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWGZLUCQAOQDJ-KBRIMQKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



